2-(3,3-Dimethyl-1-butynyl)furan
CAS No.:
Cat. No.: VC13976665
Molecular Formula: C10H12O
Molecular Weight: 148.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12O |
|---|---|
| Molecular Weight | 148.20 g/mol |
| IUPAC Name | 2-(3,3-dimethylbut-1-ynyl)furan |
| Standard InChI | InChI=1S/C10H12O/c1-10(2,3)7-6-9-5-4-8-11-9/h4-5,8H,1-3H3 |
| Standard InChI Key | CTWMFVWKLUDPNR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C#CC1=CC=CO1 |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of 2-(3,3-dimethyl-1-butynyl)furan is defined by a furan ring (C₄H₄O) substituted at the 2-position with a 3,3-dimethyl-1-butynyl group. The compound’s molecular formula is C₁₀H₁₂O, with a molecular weight of 148.20 g/mol . The alkyne substituent introduces significant steric bulk and electronic effects, altering the furan ring’s reactivity compared to simpler derivatives like 2-methylfuran.
Key Structural Features:
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Furan Ring: A five-membered aromatic heterocycle with conjugated π-electrons, contributing to electrophilic substitution reactivity.
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Alkyne Substituent: The 3,3-dimethyl-1-butynyl group introduces sp-hybridized carbons, enabling reactions such as cycloadditions and metal-catalyzed couplings.
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Steric Environment: The geminal dimethyl groups on the alkyne create steric hindrance, influencing regioselectivity in subsequent transformations.
The compound’s CAS Registry Number is 733035-90-0 , though detailed spectral data (e.g., NMR, IR) remain unpublished in accessible literature.
Synthesis and Catalytic Methods
The synthesis of disubstituted furans, including derivatives like 2-(3,3-dimethyl-1-butynyl)furan, often leverages transition-metal catalysis. A study by Gwinn et al. demonstrated the efficacy of gold(I) complexes paired with Na[BArF₂₄] (where ArF = 3,5-bis(trifluoromethyl)phenyl) in catalyzing furan functionalization. While their work focused on cyclopropane derivatives, the methodology is applicable to alkyne-substituted furans.
Gold-Catalyzed Cycloisomerization:
The reaction typically involves propargyl ethers or alcohols undergoing cyclization to form furans. For 2-(3,3-dimethyl-1-butynyl)furan, a plausible route involves:
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Substrate Preparation: 3,3-Dimethyl-1-butyne reacted with a furan precursor (e.g., furfuryl alcohol).
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Catalytic Cycle: [(AuCl)₂(μ-bis(phosphino)metallocene)] facilitates alkyne activation, promoting nucleophilic attack by the furan oxygen.
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Rearomatization: Loss of a proton regenerates the aromatic furan ring, yielding the target compound .
Table 1: Representative Catalytic Conditions for Furan Synthesis
| Catalyst | Substrate | Yield (%) | Temperature (°C) | Reference |
|---|---|---|---|---|
| [(AuCl)₂(μ-dppe)] | Propargyl ethers | 78–92 | 80 | |
| AuCl/AgOTf | Alkynyl alcohols | 65–85 | 70 |
This approach highlights the versatility of gold catalysis in constructing complex furan architectures, though optimization for sterically hindered alkynes like 3,3-dimethyl-1-butyne may require adjusted ligand systems.
Physicochemical Characteristics
Limited experimental data exist for 2-(3,3-dimethyl-1-butynyl)furan, but inferences can be drawn from its molecular structure:
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Solubility: Expected to be lipophilic due to the alkyne and methyl groups, with poor water solubility.
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Boiling Point: Estimated >150°C based on analogous furans (e.g., 2-methylfuran, bp: 63–65°C; 2-pentylfuran, bp: 169°C).
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Stability: The furan ring is prone to oxidation under acidic or oxidative conditions, necessitating inert storage environments.
Computational modeling (e.g., DFT calculations) could further predict electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces, guiding reactivity assessments.
Comparative Analysis with Related Furan Derivatives
Table 2: Structural and Functional Comparison of Furan Derivatives
| Compound | Substituent | Key Properties | Applications |
|---|---|---|---|
| 2-Methylfuran | Methyl group | High volatility, solvent | Fuel additive, synthesis |
| 2-Furoic acid | Carboxylic acid | Water-soluble, acidic | Pharmaceuticals, polymers |
| 2-(3,3-Dimethyl-1-butynyl)furan | Alkyne, branched | Steric hindrance, functionalizability | Catalysis, drug discovery |
The branched alkyne in 2-(3,3-dimethyl-1-butynyl)furan distinguishes it from simpler furans, enabling unique reactivity in cross-coupling and cycloaddition reactions.
Future Research Directions
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Synthetic Optimization: Screen alternative catalysts (e.g., palladium, copper) to improve yields for sterically demanding substrates.
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Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
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Computational Studies: Model interactions with biological targets to guide drug design.
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